molecular formula C22H13BrCl2N2O B11712759 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11712759
M. Wt: 472.2 g/mol
InChI Key: QSKAZFOLIUJQEL-PPXUFTNESA-N
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Description

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by the presence of bromine, chlorine, and benzoxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromobenzaldehyde and 2,4-dichloroaniline, followed by cyclization to form the benzoxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E,2E)-3-(3-chlorophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
  • **N-[(1E,2E)-3-(3-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Uniqueness

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the benzoxazole ring structure provides distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H13BrCl2N2O

Molecular Weight

472.2 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H13BrCl2N2O/c23-15-5-1-3-14(11-15)4-2-10-26-17-7-9-21-20(13-17)27-22(28-21)18-8-6-16(24)12-19(18)25/h1-13H/b4-2+,26-10?

InChI Key

QSKAZFOLIUJQEL-PPXUFTNESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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